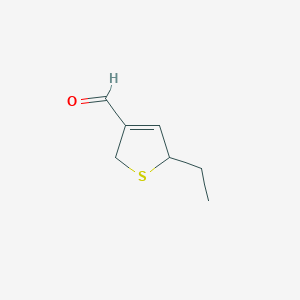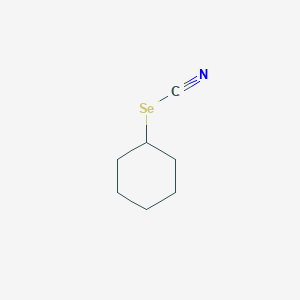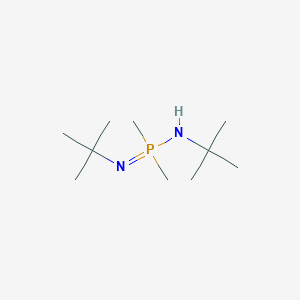
7,9-Dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is a chemical compound belonging to the purine family. This compound is structurally related to xanthine derivatives, which are found in various biological systems and have significant pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes, utilizing catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives, which have distinct pharmacological properties .
科学的研究の応用
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation . The pathways involved often include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP .
類似化合物との比較
Similar Compounds
Xanthine: A purine base found in most human body tissues and fluids.
Theobromine: A methylxanthine similar to caffeine but with different pharmacokinetic properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is unique due to its specific methylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic contexts .
特性
CAS番号 |
58526-75-3 |
|---|---|
分子式 |
C7H10N4O2 |
分子量 |
182.18 g/mol |
IUPAC名 |
7,9-dimethyl-3,8-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H2,1-2H3,(H2,8,9,12,13) |
InChIキー |
OSCRZLORGNTZPM-UHFFFAOYSA-N |
正規SMILES |
CN1CN(C2=C1C(=O)NC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)





![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)





